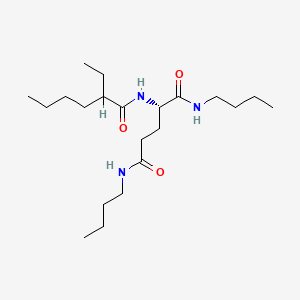

Dibutyl ethylhexanoyl glutamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N3O3/c1-5-9-12-17(8-4)20(26)24-18(21(27)23-16-11-7-3)13-14-19(25)22-15-10-6-2/h17-18H,5-16H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)/t17?,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUBDKNXJHOLMI-ZVAWYAOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)C(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197571 | |

| Record name | Dibutyl ethylhexanoyl glutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486455-65-6 | |

| Record name | (2S)-N1,N5-Dibutyl-2-[(2-ethyl-1-oxohexyl)amino]pentanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486455-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl ethylhexanoyl glutamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486455656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyl ethylhexanoyl glutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N1,N5-Dibutyl-N2-(2-ethylhexanoyl)-L-glutamamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL ETHYLHEXANOYL GLUTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IAF2L30VS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Dibutyl ethylhexanoyl glutamide" synthesis from L-Glutamic acid

An In-depth Technical Guide on the Synthesis of Dibutyl Ethylhexanoyl Glutamide from L-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of L-glutamic acid, is a highly effective organogelator and stabilizer, primarily utilized in the cosmetics and personal care industries.[1][2] Its synthesis from the readily available amino acid L-glutamic acid involves a multi-step chemical process centered on N-acylation and amidation reactions. This technical guide provides a detailed overview of the synthesis pathway, generalized experimental protocols, and expected analytical characterization of the final product. The information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and formulation chemistry.

Introduction

This compound, also known by the INCI name this compound, is a versatile molecule derived from L-glutamic acid.[1][3] It is characterized by a glutamide backbone N-acylated with an ethylhexanoyl group and featuring two dibutyl amide moieties at the α- and γ-carboxylic acid positions. This structure imparts unique self-assembly properties, allowing it to form extensive fibrous networks in non-polar liquids, thereby creating stable, transparent gels.[3][4] These properties have made it a valuable ingredient in cosmetics for controlling viscosity and providing structure to oil-based formulations.[5]

The synthesis leverages L-glutamic acid as a chiral starting material, ensuring the stereochemical integrity of the final product. The core chemical transformations involve the formation of three amide bonds: one at the amino group of glutamic acid and two at its carboxylic acid groups.[6]

Synthesis Pathway Overview

The primary synthetic route to this compound involves two key transformations starting from L-glutamic acid:

-

N-Acylation: The primary amino group (-NH₂) of L-glutamic acid is acylated using 2-ethylhexanoyl chloride. This reaction, a form of nucleophilic acyl substitution, attaches the ethylhexanoyl group to the glutamic acid backbone.[6]

-

Diamidation: The two carboxylic acid groups (-COOH) of the N-acylated intermediate are converted into amides by reacting with dibutylamine (B89481).[6]

These steps can be performed sequentially or in a more direct, one-pot synthesis, although a stepwise approach generally allows for greater control and purity of the final product.[6] The overall reaction transforms the hydrophilic amino acid into a lipophilic N-acyl-glutamic acid diamide.[6]

Experimental Protocol: A Generalized Approach

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale procedure can be designed based on established organic chemistry principles for N-acylation and amidation.

Materials and Reagents

The primary precursors for the synthesis are L-Glutamic acid, 2-ethylhexanoyl chloride, and dibutylamine.[6] Their properties are summarized in the table below.

| Reagent | Formula | Molar Mass ( g/mol ) | Role |

| L-Glutamic Acid | C₅H₉NO₄ | 147.13 | Backbone |

| 2-Ethylhexanoyl Chloride | C₈H₁₅ClO | 162.66 | Acylating Agent |

| Dibutylamine | C₈H₁₉N | 129.24 | Amidating Agent |

| Triethylamine (B128534) (or other base) | C₆H₁₅N | 101.19 | HCl Scavenger |

| Aprotic Solvent (e.g., THF, DCM) | - | - | Reaction Medium |

Step-by-Step Synthesis Workflow

The logical flow for a controlled, stepwise synthesis is outlined below. This process ensures the selective formation of the desired amide bonds.

Caption: Stepwise synthesis workflow for this compound.

Detailed Methodology

Step 1: N-Acylation of L-Glutamic Acid

-

Suspend L-glutamic acid in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF) in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the suspension. The base acts as a scavenger for the HCl byproduct.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 2-ethylhexanoyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. The filtrate contains the N-(2-ethylhexanoyl)-L-glutamic acid intermediate.

Step 2: Diamidation of the Intermediate

-

The crude N-acylated intermediate can be used directly or after purification.

-

Activate the two carboxylic acid groups. This can be achieved by converting them to acyl chlorides using thionyl chloride (SOCl₂) or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Using a coupling agent (preferred for milder conditions): Dissolve the N-acylated intermediate in an aprotic solvent (e.g., Dichloromethane - DCM). Add the coupling agent (2.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt).

-

Add dibutylamine (2.5 equivalents) to the mixture and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC or HPLC.

Purification

-

After the reaction is complete, the crude product is worked up. If a coupling agent was used, the urea (B33335) byproduct is filtered off.

-

The organic solution is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a dilute base (e.g., saturated NaHCO₃) to remove unreacted starting material, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[7]

Product Characterization

The structure and purity of the synthesized this compound must be confirmed using standard analytical techniques. The expected data from these analyses are summarized below.

Physical Properties

| Property | Value |

| Molecular Formula | C₂₁H₄₁N₃O₃[8] |

| Molar Mass | 383.6 g/mol [8] |

| Appearance | White to off-white powder[3] |

| CAS Number | 486455-65-6[8] |

Spectroscopic Data (Expected)

While specific spectra are not available in the initial search, the expected key signals based on the molecular structure are tabulated below. This serves as a guide for researchers to verify the successful synthesis of the target molecule.

| Technique | Expected Key Signals / Peaks |

| ¹H NMR | - Aliphatic Protons (Butyl & Ethylhexanoyl): Multiple signals in the 0.8-1.6 ppm range (CH₃, CH₂ groups).- α-CH (Glutamic Acid): A multiplet around 4.2-4.5 ppm.- Amide Protons (N-H): Broad signals between 6.0-8.0 ppm. |

| ¹³C NMR | - Carbonyl Carbons (Amides): Three distinct signals in the 170-175 ppm region.- α-Carbon (Glutamic Acid): Signal around 53-56 ppm.- Aliphatic Carbons: Multiple signals in the 10-40 ppm range. |

| FT-IR (cm⁻¹) | - N-H Stretch (Amide): Broad peak around 3300 cm⁻¹.- C-H Stretch (Aliphatic): Sharp peaks between 2850-2960 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak around 1640 cm⁻¹.- N-H Bend (Amide II): Peak around 1540 cm⁻¹. |

| Mass Spec. | - Molecular Ion Peak [M+H]⁺: Expected at m/z 384.3. |

Conclusion

The synthesis of this compound from L-glutamic acid is a robust process rooted in fundamental amide bond formation chemistry. By carefully controlling the reaction conditions for N-acylation and subsequent diamidation, a high-purity product can be obtained. This technical guide provides a comprehensive framework, including a generalized protocol and expected analytical signatures, to aid researchers in the successful laboratory-scale synthesis of this valuable organogelator. Further optimization of reaction conditions, solvents, and purification techniques can be explored to enhance yield and process efficiency.

References

- 1. specialchem.com [specialchem.com]

- 2. kplintl.com [kplintl.com]

- 3. ajiaminoscience.eu [ajiaminoscience.eu]

- 4. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ulprospector.com [ulprospector.com]

- 6. This compound | 486455-65-6 | Benchchem [benchchem.com]

- 7. Buy this compound | 486455-65-6 [smolecule.com]

- 8. This compound | C21H41N3O3 | CID 11417726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical structure and properties of "Dibutyl ethylhexanoyl glutamide"

An In-depth Technical Guide to Dibutyl Ethylhexanoyl Glutamide

Introduction

This compound is a synthetic amino acid derivative that has gained significant traction in the cosmetics and personal care industries.[1] Structurally derived from L-glutamic acid, this multifaceted ingredient primarily functions as an oil gelling agent, stabilizer, and thickener.[2][3][4] Its unique ability to form thermo-reversible gels in a wide range of oils allows for the creation of innovative product textures, from clear, solid sticks to silky, non-greasy creams and serums.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanisms of action, and applications, tailored for researchers and formulation scientists.

Chemical Structure and Identification

This compound is characterized by a central L-glutamic acid backbone functionalized with two butylamide groups and one N-acyl group (2-ethylhexanoyl).[5][6] This amphiphilic structure, featuring both hydrophobic alkyl chains and hydrogen-bonding amide groups, is crucial to its functionality.[6]

The IUPAC name for this compound is (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide.[5][7]

Molecular Structure

-

Core: L-Glutamic acid, a naturally occurring amino acid, provides a chiral scaffold with multiple sites for functionalization.[6]

-

Amide Groups: Two carboxylic acid groups of the glutamic acid core are converted to dibutylamides, enhancing hydrogen-bonding capabilities.[6]

-

Acyl Group: The primary amine of the glutamic acid is acylated with 2-ethylhexanoyl chloride, introducing a branched hydrophobic chain.[6]

Physicochemical and Toxicological Properties

This compound is a low-molecular-weight organogelator.[6] Its physical and chemical properties are summarized in the tables below. From a toxicological perspective, it is generally considered safe for use in cosmetics and is not classified as hazardous under GHS criteria.[1][7][8]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 486455-65-6[5][6][7] |

| Molecular Formula | C₂₁H₄₁N₃O₃[5][7][9][10] |

| Molecular Weight | 383.6 g/mol [5][6][7] |

| InChI Key | OVUBDKNXJHOLMI-ZVAWYAOSSA-N[5][6] |

| Canonical SMILES | CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC[5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 642.0 ± 50.0 °C | [10] |

| Density (Predicted) | 0.974 ± 0.06 g/cm³ | [10] |

| pKa (Predicted) | 14.46 ± 0.46 | [10] |

| XLogP3 | 3.9 | [7] |

Table 3: Safety and Toxicology Summary

| Endpoint | Result | Notes |

| GHS Classification | Not Classified | Reported by 53 of 53 companies to ECHA.[7] |

| Eye Irritation | May cause irritation | Short contact may cause moderate irritation.[8] |

| Skin Irritation | Not an irritant | [8] |

| Acute Inhalation | May cause respiratory irritation | High concentrations of mists may be irritating.[8] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process rooted in nucleophilic acyl substitution reactions.[6] The primary precursors are L-Glutamic acid, dibutylamine (B89481), and 2-ethylhexanoyl chloride.[6]

Synthetic Pathway

The general synthesis involves a two-fold amidation and a single N-acylation.[5][6]

-

N-Acylation: The amino group of L-glutamic acid acts as a nucleophile, attacking the carbonyl carbon of 2-ethylhexanoyl chloride. This condensation reaction forms an amide bond, attaching the ethylhexanoyl group to the glutamic acid backbone.[6]

-

Amidation: The two carboxylic acid groups of the now N-acylated glutamic acid are activated and subsequently reacted with dibutylamine to form the corresponding diamides.[6]

-

Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve high purity.[5]

Caption: Synthetic workflow for this compound.

Mechanism of Action: Supramolecular Self-Assembly

The primary function of this compound as a gelling agent is driven by its capacity for self-assembly into a three-dimensional network.[6] This process is governed by non-covalent interactions.

-

Hydrogen Bonding: The amide (-CONH-) groups in the molecule are key sites for intermolecular hydrogen bonding. These bonds drive the initial formation of one-dimensional fibrous aggregates.[6]

-

Hydrophobic Interactions: The nonpolar alkyl chains (butyl and ethylhexanoyl groups) aggregate to minimize contact with polar environments, a phenomenon known as the hydrophobic effect. This stabilizes the fibrous structures.[6]

-

Network Formation: The elongated fibers entangle and interact, forming a nano-fibrillar, mesh-like network that entraps the oil phase, leading to the formation of a macroscopic gel.[6] The strength and viscosity of this gel can be controlled by adjusting the concentration of the gelling agent.[2][3]

Caption: Self-assembly pathway from molecule to macroscopic gel.

Applications in Formulation Science

This compound is a versatile ingredient used across a wide spectrum of personal care products. Its primary functions are to structure oil phases, stabilize emulsions, and improve product aesthetics.[2][4]

Table 4: Applications and Functions

| Product Category | Primary Function(s) | Specific Applications |

| Skincare | Gelling Agent, Stabilizer, Texture Enhancer | Creams, Oil Serums, Sunscreens (Sticks & Gels), Moisturizers[1][2][11][12] |

| Decorative Cosmetics | Structurant, Gelling Agent, Pigment Stabilizer | Lipsticks, Lip Glosses, Mascara, Eyeliners, Stick Foundations[2][4][11] |

| Hair Care | Hair Conditioning Agent, Thickener | Hair Creams, Styling Products[1][4][11] |

| Other | Gelling Agent | Gel Air Fresheners[13] |

The ingredient is valued for its ability to create transparent gels and hard sticks with a non-sticky, silky feel, while also improving the dispersion of pigments in color cosmetics.[2][3][4]

Caption: Relationship between core properties and applications.

Experimental Protocols

Protocol: Preparation of a Model Oil Gel

This protocol describes the preparation of a simple oil gel to evaluate the gelling efficiency of this compound.

Materials:

-

This compound

-

Oil phase (e.g., Mineral Oil, Triethylhexanoin, or other ester oil)

-

Beaker

-

Hot plate with magnetic stirrer

-

Thermometer

-

Spatula

Procedure:

-

Weigh the desired amount of the oil phase into the beaker.

-

Add the desired concentration of this compound (typically 1-10% w/w) to the oil.[13]

-

Heat the mixture to 80-90°C while stirring until the gelling agent is completely dissolved and the solution is clear.

-

Pour the hot, clear solution into a suitable container or mold.

-

Allow the mixture to cool down to room temperature without agitation.

-

The gel will form upon cooling. Evaluate the gel for clarity, hardness, and texture.

Protocol: Measurement of Gel Hardness (Penetration Test)

This method provides a quantitative measure of the gel's strength, adapted from industry standards (e.g., ASTM D1321).[13]

Equipment:

-

Penetrometer equipped with a standard needle

-

Thermostatically controlled water bath

-

Sample container with the prepared gel

-

Timer

Procedure:

-

Prepare the gel as described in Protocol 7.1 and allow it to set at a controlled temperature (e.g., 25°C) for at least 24 hours.

-

Place the gel sample in the water bath at 25°C for 1-2 hours to ensure temperature equilibrium.

-

Position the penetrometer needle so that its tip just touches the surface of the gel.

-

Release the needle and allow it to penetrate the gel for a specified time (e.g., 5 seconds).

-

Record the penetration depth in millimeters.

-

Perform the measurement in triplicate at different points on the gel surface and calculate the average. A lower penetration value indicates a harder gel.[13]

Conclusion

This compound is a highly effective and versatile organogelator derived from L-glutamic acid. Its ability to self-assemble into extensive fibrillar networks via hydrogen bonding and hydrophobic interactions enables the structuring of a wide variety of oil phases. This functionality makes it an invaluable tool for formulation scientists seeking to create novel textures, improve product stability, and enhance sensory characteristics in skincare, color cosmetics, and hair care applications. Its favorable safety profile further solidifies its position as a key ingredient in modern cosmetic formulations.[1]

References

- 1. sincereskincare.com [sincereskincare.com]

- 2. specialchem.com [specialchem.com]

- 3. kplintl.com [kplintl.com]

- 4. Product Details [in-cosmetics.com]

- 5. Buy this compound | 486455-65-6 [smolecule.com]

- 6. This compound | 486455-65-6 | Benchchem [benchchem.com]

- 7. This compound | C21H41N3O3 | CID 11417726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemecosmetics.com [chemecosmetics.com]

- 9. GSRS [precision.fda.gov]

- 10. This compound CAS#: 861390-34-3 [m.chemicalbook.com]

- 11. incibeauty.com [incibeauty.com]

- 12. beauty.chanhtuoi.com [beauty.chanhtuoi.com]

- 13. US8679469B2 - Gel air freshener - Google Patents [patents.google.com]

The Architecture of Gels: An In-depth Technical Guide to the Self-Assembly of Dibutyl Ethylhexanoyl Glutamide in Nonpolar Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide, a derivative of L-glutamic acid, is a low molecular weight organogelator renowned for its exceptional ability to structure nonpolar solvents into gels. This property has led to its widespread use in cosmetics, pharmaceuticals, and various industrial applications where the controlled release of active ingredients or the formation of stable, structured liquids is desired. The transition from a liquid to a gel state is driven by the spontaneous self-assembly of the gelator molecules into a three-dimensional fibrillar network that entraps the solvent. Understanding the intricate mechanism of this self-assembly is paramount for the rational design and optimization of gel-based formulations. This technical guide provides a comprehensive overview of the core principles governing the self-assembly of this compound in nonpolar environments, details key experimental protocols for its characterization, and presents a framework for quantitative analysis.

Core Principles of Self-Assembly

The self-assembly of this compound in nonpolar solvents is a thermodynamically driven process governed by a delicate balance of non-covalent interactions. The resulting supramolecular architecture is a nano-fibrillar network that immobilizes the solvent molecules, leading to the formation of a gel.

Driving Forces of Aggregation

The primary intermolecular forces responsible for the self-assembly of this compound are:

-

Hydrogen Bonding: The presence of three amide functionalities in the molecule is crucial for the formation of extensive hydrogen bond networks.[1] The amide N-H groups act as hydrogen bond donors, while the carbonyl C=O groups serve as acceptors. These directional and specific interactions are the principal driving force for the one-dimensional growth of the gelator molecules into fibers.

-

Van der Waals Interactions: The nonpolar alkyl chains (two butyl groups and an ethylhexanoyl group) of the molecule contribute significantly to the stability of the self-assembled network through van der Waals forces.[2] In a nonpolar solvent, these interactions between the aliphatic chains of neighboring molecules are favorable and contribute to the overall enthalpy of aggregation.

The interplay of these forces dictates the spontaneous organization of the molecules into a hierarchical structure.

Quantitative Data on Gel Properties

The efficiency and characteristics of the gel are dependent on several factors, including the concentration of the gelator, the nature of the nonpolar solvent, and the temperature.

Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the gelator required to form a stable gel at a given temperature. Below this concentration, the solution remains in a liquid state. The CGC is influenced by the solubility of the gelator in the specific solvent.

| Nonpolar Solvent | Critical Gelation Concentration (wt%) |

| Mineral Oil | 0.5 - 5.0 |

| Cyclomethicone | 0.5 - 5.0 |

| Isododecane | Data not available |

| Squalane | Data not available |

| Note: The provided concentration range is based on typical applications and may vary depending on the specific grade of the solvent and experimental conditions. |

Thermal Properties

The gels formed by this compound are typically thermoreversible. Upon heating, the kinetic energy of the molecules increases, leading to the disruption of the non-covalent bonds and the transition from a gel to a sol state (Tgel-sol). Cooling the solution allows for the reformation of the fibrillar network and the gel state.

| Parameter | Description | Typical Value Range (°C) |

| Dissolution Temperature | The temperature at which the gelator completely dissolves in the solvent upon heating. | 85 - 110 |

| Gelation Temperature (Tgel) | The temperature at which the gel network forms upon cooling. | Varies with concentration and solvent |

| Sol-Gel Transition Temperature (Tgel-sol) | The temperature at which the gel melts upon heating. | Varies with concentration and solvent |

Experimental Protocols

A comprehensive understanding of the self-assembly mechanism requires a multi-faceted experimental approach.

Organogel Preparation

A standardized protocol is essential for reproducible results.

Materials:

-

This compound

-

Nonpolar solvent (e.g., mineral oil, cyclomethicone)

-

Sealed vials

-

Heating apparatus (e.g., hot plate with magnetic stirrer, oven)

Procedure:

-

Weigh the desired amount of this compound and the nonpolar solvent into a sealed vial.

-

Heat the mixture to a temperature sufficient to completely dissolve the gelator (typically 85-110 °C) with continuous stirring to ensure homogeneity.

-

Once a clear solution is obtained, cool the vial to room temperature and allow it to stand undisturbed for a specified period (e.g., 24 hours) for the gel to mature.

-

The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.

Rheological Analysis

Rheology provides quantitative data on the mechanical properties of the gel, such as its stiffness and viscosity.

Instrumentation:

-

A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-plate geometry.

-

A temperature control unit.

Methodology:

-

Sample Loading: Carefully load the prepared organogel onto the rheometer plate, ensuring no air bubbles are trapped.

-

Oscillatory Measurements:

-

Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant temperature to characterize the gel's viscoelastic behavior. In a typical gel, G' will be greater than G'' and relatively independent of frequency.

-

Temperature Sweep: Perform a temperature ramp at a constant frequency and strain to determine the Tgel-sol, identified by the crossover point where G' = G''.

-

Spectroscopic Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to probe the hydrogen bonding interactions that drive the self-assembly.

Instrumentation:

-

FTIR spectrometer with an appropriate detector.

-

Sample holder (e.g., liquid cell, ATR accessory).

Methodology:

-

Acquire a background spectrum of the empty sample holder.

-

Acquire the spectrum of the pure nonpolar solvent.

-

Acquire the spectrum of the organogel.

-

Subtract the solvent spectrum from the organogel spectrum to isolate the signals from the gelator.

-

Analyze the amide I (C=O stretching, ~1600-1700 cm-1) and amide A (N-H stretching, ~3200-3500 cm-1) regions. A shift in these bands to lower wavenumbers in the gel state compared to a dilute solution indicates the formation of hydrogen bonds.

Microscopic Analysis (SEM/TEM)

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology of the self-assembled fibrillar network.

Methodology for SEM:

-

Prepare a xerogel by carefully removing the solvent from the organogel (e.g., by freeze-drying or critical point drying).

-

Mount the xerogel onto an SEM stub using conductive tape.

-

Sputter-coat the sample with a conductive material (e.g., gold, palladium) to prevent charging.

-

Image the sample using an SEM to observe the three-dimensional network structure.

Conclusion

The self-assembly of this compound in nonpolar solvents is a complex process orchestrated by a combination of hydrogen bonding and van der Waals interactions. This results in the formation of a robust, thermoreversible fibrillar network capable of entrapping a large volume of solvent. A thorough understanding and quantitative characterization of this process, through the experimental protocols outlined, are crucial for the development of advanced materials with tailored properties for a wide range of applications in the pharmaceutical and consumer care industries. Further research focusing on the precise determination of critical gelation concentrations in a broader range of nonpolar solvents and detailed rheological studies will undoubtedly pave the way for more sophisticated and predictable formulation design.

References

"Dibutyl ethylhexanoyl glutamide" as a low molecular weight organogelator (LMWG)

An In-Depth Technical Guide to Dibutyl Ethylhexanoyl Glutamide as a Low Molecular Weight Organogelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an amino acid derivative of L-glutamic acid, is a highly effective low molecular weight organogelator (LMWG).[1][2][3] Also known by its INCI name and the trade name EB-21, this molecule has garnered significant interest for its ability to self-assemble in organic solvents, forming stable, thermoreversible gels.[1][4][5] Its non-polymeric nature allows for the formation of gels that retain the sensory characteristics of the base oil, making it a versatile component in cosmetics, and increasingly, a subject of investigation for pharmaceutical and drug delivery applications.[6][7][8]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, quantitative properties, experimental protocols, and applications in drug development.

Mechanism of Gelation: Supramolecular Self-Assembly

The gelation process is not based on chemical polymerization but on the physical self-assembly of individual LMWG molecules into a three-dimensional supramolecular architecture. This process is driven by a combination of non-covalent interactions.[1]

-

Hydrogen Bonding: The amide groups within the glutamide backbone are primary sites for intermolecular hydrogen bonding, a crucial interaction for the initial formation of one-dimensional fibrous structures.[1][9]

-

Hydrophobic Interactions & van der Waals Forces: The alkyl chains (dibutyl and ethylhexanoyl groups) drive aggregation through hydrophobic and van der Waals interactions, contributing to the stability and packing of the fibers.[9]

These interactions lead to the formation of nano-fibrillar strands that entangle and cross-link, creating a network that immobilizes the solvent and forms a macroscopic gel.[1][7] The reversibility of these non-covalent bonds imparts thermoreversible properties to the gel; it transitions to a liquid (sol) upon heating and reforms upon cooling.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process involving condensation reactions, specifically N-acylation and amidation, starting from L-glutamic acid.[1]

-

N-Acylation: The primary amino group of L-glutamic acid is acylated using an activated form of 2-ethylhexanoic acid, such as 2-ethylhexanoyl chloride. This nucleophilic acyl substitution forms an amide bond, attaching the ethylhexanoyl group to the glutamic acid backbone.[1]

-

Amidation: The two carboxylic acid groups on the glutamic acid backbone are then reacted with dibutylamine (B89481) to form the corresponding dibutyl amide linkages.[1]

-

Purification: The final product is purified using standard techniques like crystallization or column chromatography to achieve high purity.[6]

Quantitative Data & Physicochemical Properties

The efficiency of gelation and the mechanical properties of the resulting gel are critical for application development. These properties are highly dependent on the solvent used and the concentration of the gelator.

Table 1: Gelation Concentration

| Gelator(s) | Solvent / Oil Phase | Concentration (% w/w) | Gel Type | Source |

| This compound & Dibutyl Lauroyl Glutamide | Oil with volatile active ingredient | 1.0 - 10.0 (total gelling agent) | Organogel | [10] |

| This compound | Oil with volatile active ingredient | 0.5 - 5.0 | Organogel | [10] |

| This compound (EB-21) | Cyclomethicone, mineral oil, etc. | 1.0 - 4.0 | Hard Organogel | [7] |

| This compound (EB-21) | Polyisobutene | 0.2 - 1.0 | Viscous Organogel | [7] |

| N-2-ethylhexanoyl-L-glutamic acid dibutylamide & N-lauroyl-L-glutamic acid dibuthylamide (1:1 mixture) | Aqueous micellar solution | ~0.2 - 0.6 | Hydrogel | [11][12][13] |

Table 2: Mechanical & Physical Properties

| Gelator(s) | Property | Value / Observation | Method / Conditions | Source |

| This compound & Dibutyl Lauroyl Glutamide | Penetration Point | 50 - 250 mm (90-120 mm preferred) | ASTM D1321 at 25°C | [10] |

| This compound (EB-21) & Dibutyl Lauroyl Glutamide (GP-1) | Hardness | Can form gels with hardness from jelly-like to hard sticks (>1000 g/cm²) | Rheometer/Texture Analyzer | [7] |

| This compound & related compounds | Rheology | Controls gel strength and viscosity; exhibits viscoelastic properties. | General Rheology | [1][2][3] |

| N-2-ethylhexanoyl-L-glutamic acid dibutylamide & N-lauroyl-L-glutamic acid dibuthylamide (1:1 mixture) | Thermal Stability | Elastic properties maintained at higher temperatures. | Temperature-dependent storage modulus measurement | [11][13] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol 1: General Preparation of an Organogel

This protocol describes the common heat-and-cool method for preparing organogels.[7][14]

-

Weighing: Accurately weigh the required amount of this compound and the selected organic solvent to achieve the desired weight percentage (e.g., 2% w/w).

-

Mixing: Combine the gelator and the solvent in a sealed, appropriate vessel (e.g., a glass vial with a screw cap).

-

Dissolution: Heat the mixture while stirring until the gelator is completely dissolved and a clear, homogeneous solution (sol) is obtained. Typical temperatures range from 80°C to 120°C, depending on the solvent.[7][15]

-

Gelation: Remove the vessel from the heat source and allow it to cool undisturbed to room temperature. The gel will form as the solution cools and the LMWG molecules self-assemble.

-

Maturation: Allow the gel to mature for several hours (e.g., >24 hours) before characterization to ensure the fibrillar network is fully formed and stable.

Protocol 2: Characterization by Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the self-assembled fibrillar network.[9]

-

Sample Preparation: Place a small amount of the prepared organogel onto an SEM stub.

-

Drying (Xerogel formation): Remove the solvent from the gel. This can be done by air-drying, vacuum-drying, or critical point drying to preserve the network structure as much as possible.

-

Sputter Coating: Coat the dried sample (xerogel) with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

-

Imaging: Place the coated stub into the SEM chamber. Operate the microscope at an appropriate accelerating voltage to acquire high-resolution images of the nanofibrillar network structure.

Protocol 3: Rheological Characterization

Rheology is used to quantify the mechanical properties of the gel, such as its stiffness and viscosity.[1][16]

-

Sample Loading: Carefully load the prepared organogel onto the plate of a rheometer, ensuring no air bubbles are trapped. A parallel plate or cone-and-plate geometry is typically used.

-

Equilibration: Allow the sample to equilibrate at the desired measurement temperature (e.g., 25°C) for a set period.

-

Amplitude Sweep (Strain Sweep): Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain. G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component. For a gel, G' should be significantly higher than G''.

-

Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This provides information on the gel's behavior over a range of time scales. A stable gel will typically show G' and G'' with little frequency dependence.

-

Temperature Sweep: To study the sol-gel transition, perform a temperature sweep at a constant frequency and strain, monitoring the sharp decrease in G' as the gel melts.

Applications in Drug Development

The unique properties of organogels formed by this compound make them promising candidates for advanced drug delivery systems.[9]

-

Topical and Transdermal Delivery: Organogels can serve as stable, biocompatible matrices for the sustained release of active pharmaceutical ingredients (APIs) onto the skin.[14][17] The gel network can control the diffusion of the entrapped drug, while the lipid-based solvent can enhance permeation through the stratum corneum.[16][17]

-

Formulation Stabilization: Its ability to increase the viscosity of oils and stabilize emulsions is highly valuable in formulating creams, lotions, and ointments, preventing phase separation and ensuring a uniform distribution of the API.[2][3][6]

-

Drug Depot Systems: The solid-like nature of the gel at body temperature could be exploited for creating injectable drug depots that release a therapeutic agent over an extended period, potentially reducing dosing frequency.[15]

Conclusion

This compound is a versatile and efficient LMWG with well-defined self-assembly characteristics. Its ability to form robust, thermoreversible gels in a variety of organic liquids at low concentrations presents significant opportunities for innovation. For researchers and drug development professionals, it offers a valuable tool for creating novel formulation platforms, particularly in the realm of topical and transdermal drug delivery, where controlled release and formulation stability are paramount. Further research into its structure-property relationships in pharmaceutically relevant solvents will continue to expand its potential applications.

References

- 1. This compound | 486455-65-6 | Benchchem [benchchem.com]

- 2. specialchem.com [specialchem.com]

- 3. kplintl.com [kplintl.com]

- 4. This compound | C21H41N3O3 | CID 11417726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Oil Gelling Agent EB-21 - AminoScience [ajiaminoscience.eu]

- 6. Buy this compound | 486455-65-6 [smolecule.com]

- 7. ajiaminoscience.eu [ajiaminoscience.eu]

- 8. ulprospector.com [ulprospector.com]

- 9. Systematic modifications of amino acid-based organogelators for the investigation of structure-property correlations in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2011067732A1 - Gel air freshener - Google Patents [patents.google.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pjmhsonline.com [pjmhsonline.com]

- 16. thepharmajournal.com [thepharmajournal.com]

- 17. Enhancement strategies for transdermal drug delivery systems: current trends and applications - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Structure: Unraveling the Role of Hydrogen Bonding in Dibutyl Ethylhexanoyl Glutamide Gel Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl ethylhexanoyl glutamide, a derivative of L-glutamic acid, is a highly effective low-molecular-weight organogelator (LMOG) utilized across the pharmaceutical and cosmetic industries to structure oil-based formulations. Its efficacy stems from its capacity for self-assembly into a three-dimensional fibrillar network, a process fundamentally governed by hydrogen bonding. This technical guide delves into the core mechanism of gel network formation, elucidating the critical role of intermolecular hydrogen bonds. It provides a comprehensive overview of the experimental protocols used to characterize these gels, including rheological and spectroscopic methods, and presents representative quantitative data for analogous systems. A detailed visualization of the self-assembly process is also provided to illustrate the molecular interactions at play.

Introduction

This compound is a synthetic compound derived from the amino acid L-glutamic acid.[1][2] It belongs to a class of molecules known as organogelators, which are capable of immobilizing a large volume of an organic solvent at low concentrations (typically 0.5-5% by weight).[3] This property makes it an invaluable ingredient for creating structured gels from various oils, enhancing the stability, texture, and performance of a wide range of products, including creams, lotions, and sticks in both cosmetic and pharmaceutical applications.[1][4]

The gelation process is not a result of polymerization but rather a physical phenomenon of molecular self-assembly.[5] The this compound molecules, through specific non-covalent interactions, form an extensive three-dimensional network that entraps the oil phase. The primary driving force behind this self-assembly is the formation of intermolecular hydrogen bonds.[6]

The Mechanism of Gel Network Formation: A Hydrogen Bonding Perspective

The molecular structure of this compound is key to its function. It possesses multiple amide (-CONH-) functionalities which can act as both hydrogen bond donors (the N-H group) and acceptors (the C=O group).[6] This dual capacity allows the molecules to link to one another in a highly directional and cooperative manner.

The process of gel network formation can be conceptualized as a hierarchical self-assembly process:

-

Molecular Association: Upon cooling a heated solution of this compound in an oil, the decrease in thermal energy allows the amide groups of adjacent molecules to form strong, directional hydrogen bonds.

-

Fiber Formation: This initial association leads to the growth of one-dimensional chains or tapes. These primary structures then aggregate through further hydrogen bonding and van der Waals interactions to form larger, anisotropic fibrillar structures.

-

Network Entanglement: As these fibers grow and elongate, they begin to entangle, creating a three-dimensional network that permeates the entire volume of the oil. The oil is then effectively immobilized within the interstitial spaces of this network, resulting in the formation of a stable gel.

Hydrophobic interactions between the dibutyl and ethylhexanoyl alkyl chains also contribute to the stability of the self-assembled network, particularly in more polar organic solvents.[6] These non-polar moieties tend to aggregate to minimize their contact with the solvent, reinforcing the structure established by the hydrogen bonds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Rheology of α-Gel Formed by Amino Acid-Based Surfactant with Long-Chain Alcohol: Effects of Inorganic Salt Concentration | Semantic Scholar [semanticscholar.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hydrophobic Interactions Driving "Dibutyl ethylhexanoyl glutamide" Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl ethylhexanoyl glutamide is a low-molecular-weight organogelator (LMOG) that has garnered significant interest in the pharmaceutical and cosmetic industries for its ability to structure organic solvents into gels.[1][2][3] This technical guide delves into the fundamental principles governing the self-assembly of this compound, with a particular focus on the pivotal role of hydrophobic interactions in driving the aggregation process. This document provides a comprehensive overview of the molecular structure, the mechanism of aggregation, and detailed experimental protocols for characterizing the resulting supramolecular structures.

Introduction: The Molecular Architecture of this compound

This compound is an amino acid-based gelator derived from L-glutamic acid.[4] Its molecular structure features a central glutamide core, which provides a rigid scaffold with multiple sites for hydrogen bonding.[1] Attached to this core are two butyl chains and one ethylhexanoyl chain, all of which are hydrophobic in nature.[1] This amphiphilic architecture is the key to its self-assembly behavior. The presence of a chiral center, inherent to the L-glutamic acid backbone, can impart chirality to the resulting supramolecular aggregates.[1]

The aggregation of this compound is a spontaneous process driven by the minimization of free energy, leading to the formation of a three-dimensional network that entraps solvent molecules, resulting in gelation.[1][5] This self-assembly is primarily governed by two types of non-covalent interactions:

-

Hydrogen Bonding: The amide functionalities within the glutamide core are capable of forming extensive hydrogen bond networks, which are crucial for the initial formation and stability of the fibrillar structures.[1][6]

-

Hydrophobic Interactions: In polar or semi-polar organic solvents, the hydrophobic butyl and ethylhexanoyl chains tend to aggregate to minimize their contact with the solvent molecules. This phenomenon, known as the hydrophobic effect, significantly contributes to the stability and bundling of the self-assembled fibers.[1][7]

The Aggregation Process: A Step-by-Step Visualization

The self-assembly of this compound into a gel network can be conceptualized as a hierarchical process. This process is initiated by a trigger, such as a change in temperature or solvent composition, which reduces the solubility of the gelator molecules and induces self-assembly.[8][9]

Caption: Hierarchical self-assembly of this compound.

Quantitative Analysis of Aggregation

The aggregation behavior of this compound can be quantified through various analytical techniques. Below are tables summarizing hypothetical, yet plausible, quantitative data that could be obtained from such experiments.

Table 1: Critical Aggregation Concentration (CAC) in Various Solvents

| Solvent | Dielectric Constant (at 20°C) | CAC (mM) |

| Dodecane | 2.0 | 0.5 |

| Silicone Oil | 2.7 | 1.2 |

| Isopropyl Myristate | 3.1 | 2.5 |

| Ethanol | 24.5 | > 100 (soluble) |

Table 2: Aggregate Size and Polydispersity Index (PDI) as a Function of Concentration in Dodecane

| Concentration (mM) | Hydrodynamic Diameter (nm) | PDI |

| 0.1 | N/A (below CAC) | N/A |

| 1.0 | 150 | 0.3 |

| 5.0 | 350 | 0.2 |

| 10.0 | 500 | 0.2 |

Table 3: Rheological Properties of a 1% (w/v) this compound Gel in Silicone Oil

| Parameter | Value |

| Storage Modulus (G') at 1 Hz | 1500 Pa |

| Loss Modulus (G'') at 1 Hz | 150 Pa |

| Gel-to-Sol Transition Temperature (Tgel) | 85°C |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aggregation of this compound.

Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy with Pyrene (B120774)

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment to determine the onset of hydrophobic microdomain formation.[10][11][12]

Materials:

-

This compound

-

Pyrene (fluorescence grade)

-

Solvent of interest (e.g., dodecane)

-

Volumetric flasks

-

Fluorometer

Protocol:

-

Prepare a stock solution of pyrene in the chosen solvent at a concentration of 1x10⁻⁶ M.

-

Prepare a series of solutions of this compound in the pyrene stock solution, with concentrations ranging from below to above the expected CAC.

-

Allow the solutions to equilibrate for 24 hours at a constant temperature.

-

Measure the fluorescence emission spectra of each solution using an excitation wavelength of 334 nm. Record the emission intensities at the first (I₁) and third (I₃) vibronic bands (approximately 373 nm and 384 nm, respectively).

-

Plot the ratio of the emission intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

-

The CAC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the newly formed hydrophobic cores of the aggregates.

Caption: Workflow for CAC determination using pyrene fluorescence.

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[13][14][15]

Materials:

-

This compound solutions (prepared as for CAC determination)

-

DLS instrument with a laser light source

-

Cuvettes

Protocol:

-

Filter the prepared solutions through a 0.22 µm filter to remove any dust particles.

-

Place the cuvette containing the sample into the DLS instrument.

-

Allow the sample to equilibrate to the desired temperature.

-

Perform the DLS measurement, collecting the scattered light intensity fluctuations over time.

-

The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic diameter and polydispersity index (PDI) of the aggregates.

-

Repeat the measurement for each concentration to observe the effect of concentration on aggregate size.

Visualization of Fibrillar Network by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of the self-assembled fibrillar network.[2][16][17][18]

Materials:

-

Concentrated gel of this compound

-

TEM grids (e.g., carbon-coated copper grids)

-

Solvent for dilution (if necessary)

-

Negative staining agent (e.g., uranyl acetate) or cryo-fixation equipment

-

Transmission Electron Microscope

Protocol (Negative Staining):

-

Place a small drop of the diluted gel onto a TEM grid.

-

Allow the sample to adhere for 1-2 minutes.

-

Blot off the excess sample with filter paper.

-

Apply a drop of the negative staining agent to the grid for 1-2 minutes.

-

Blot off the excess stain and allow the grid to air dry completely.

-

Image the grid using a TEM to observe the fibrillar structures.

Protocol (Cryo-TEM):

-

Apply a small aliquot of the gel to a TEM grid.

-

Plunge-freeze the grid in liquid ethane (B1197151) to rapidly vitrify the sample.

-

Transfer the frozen grid to a cryo-TEM holder.

-

Image the sample under cryogenic conditions to observe the network in a near-native state.

Rheological Characterization of Gel Properties

Rheology is used to study the mechanical properties of the gel, such as its stiffness and viscosity.[19][20][21][22]

Materials:

-

Prepared this compound gel

-

Rheometer with a parallel plate or cone-plate geometry

Protocol:

-

Carefully load the gel sample onto the rheometer plate, ensuring no air bubbles are trapped.

-

Bring the geometry to the desired gap size.

-

Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

-

Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

-

Perform a temperature ramp experiment to determine the gel-to-sol transition temperature (Tgel), identified as the temperature at which G' and G'' cross over.

Investigation of Hydrogen Bonding by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to probe the intermolecular hydrogen bonding interactions that are crucial for the self-assembly process.[8][23][24][25][26][27][28]

Materials:

-

This compound as a solid and in solution/gel form

-

FTIR spectrometer with an ATR accessory

Protocol:

-

Acquire an FTIR spectrum of the solid this compound.

-

Acquire FTIR spectra of the this compound in a non-polar solvent at various concentrations, both below and above the CAC.

-

Analyze the changes in the amide I (C=O stretching) and amide A (N-H stretching) bands. A shift to lower wavenumbers in these bands upon aggregation is indicative of the formation of hydrogen bonds.

Applications in Drug Development

The ability of this compound to form thermally reversible, stable gels in a variety of organic solvents makes it a promising candidate for various applications in drug development, including:

-

Topical and Transdermal Drug Delivery: The gel matrix can act as a reservoir for hydrophobic drugs, providing controlled release to the skin.[29]

-

Injectable Drug Depots: In-situ gelling formulations can be developed for the sustained release of drugs after subcutaneous or intramuscular injection.

-

Stabilization of Formulations: It can be used to increase the viscosity and stability of emulsions and suspensions.[3][4]

Conclusion

The self-assembly of this compound is a complex process driven by a delicate interplay of hydrogen bonding and hydrophobic interactions. Understanding these driving forces is essential for harnessing its potential in various scientific and industrial applications. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its aggregation behavior, enabling researchers and formulation scientists to tailor its properties for specific needs in drug development and beyond.

References

- 1. sincereskincare.com [sincereskincare.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy this compound | 486455-65-6 [smolecule.com]

- 4. specialchem.com [specialchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Systematic modifications of amino acid-based organogelators for the investigation of structure-property correlations in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrogel Formation by Glutamic-acid-based Organogelator Using Surfactant-mediated Gelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of edible oils in low molecular weight organogels rheology and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C21H41N3O3 | CID 11417726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrene fluorescence fine structure as a polarity probe of hydrophobic regions: behavior in model solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dynamic Light Scattering for Characterizing Hydrogels in R&D [eureka.patsnap.com]

- 14. lsinstruments.ch [lsinstruments.ch]

- 15. researchgate.net [researchgate.net]

- 16. ntnu.edu [ntnu.edu]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. TEM Sample preparation | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 19. iris.unical.it [iris.unical.it]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Structure and Properties of Organogels Prepared from Rapeseed Oil with Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Self-assembly and multifunctionality of peptide organogels: oil spill recovery, dye absorption and synthesis of conducting biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. In vitro release of hydrophobic drugs by oleogel rods with biocompatible gelators - PMC [pmc.ncbi.nlm.nih.gov]

Supramolecular Architecture of "Dibutyl Ethylhexanoyl Glutamide" Gels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide is a low molecular weight organogelator derived from L-glutamic acid. It is widely utilized in the cosmetics and pharmaceutical industries as a gelling agent for a variety of oils, forming thermoreversible gels.[1] This technical guide provides a comprehensive overview of the supramolecular architecture of these gels, including their self-assembly mechanism, structural characteristics, and the experimental protocols used for their characterization.

The ability of this compound to self-assemble into three-dimensional fibrillar networks allows for the entrapment of liquid oil phases, resulting in the formation of gels with a range of consistencies, from soft and transparent to hard and opaque.[1] The non-covalent and dynamic nature of the interactions governing this self-assembly process imparts unique properties to these materials, making them responsive to external stimuli such as temperature and mechanical stress.

Self-Assembly and Supramolecular Structure

The gelation of oils by this compound is a consequence of a hierarchical self-assembly process driven by a combination of non-covalent interactions. This process leads to the formation of a nano- to micro-scale fibrous network that immobilizes the solvent.

Molecular Structure and Key Interactions

The molecular structure of this compound, N,N'-dibutyl-N'-(2-ethylhexanoyl)-L-glutamide, is central to its gelling ability. Key features include:

-

L-Glutamide Backbone: Provides a rigid and chiral scaffold with multiple hydrogen bonding sites.

-

Amide Groups: The three amide linkages are crucial for forming intermolecular hydrogen bonds.

-

Butyl and Ethylhexanoyl Chains: These aliphatic chains contribute to the overall hydrophobicity of the molecule and participate in van der Waals interactions.

The primary driving force for self-assembly is intermolecular hydrogen bonding between the amide groups (N-H···O=C). This directional interaction leads to the formation of one-dimensional fibrillar structures. These primary fibers then associate into thicker bundles or a more complex network through hydrophobic and van der Waals interactions between the alkyl chains.

The Fibrillar Network

Upon cooling a hot solution of this compound in an oil, the molecules aggregate to form a three-dimensional network of entangled fibers. This network physically entraps the oil molecules, leading to the formation of a gel. The morphology of this network, including fiber diameter, length, and degree of branching, dictates the macroscopic properties of the gel, such as its hardness, elasticity, and transparency.

Quantitative Data on Gel Properties

The properties of this compound gels are highly dependent on factors such as the concentration of the gelling agent, the type of oil used, and the thermal history of the sample. The following tables summarize typical quantitative data ranges found in product literature and patents.

| Parameter | Value Range | Oil Type(s) | Notes |

| Typical Concentration for Gelation | 0.5% - 5% (w/w)[2] | Various cosmetic oils (e.g., mineral oil, silicone oils, esters) | Higher concentrations generally lead to harder gels. |

| Critical Gelation Concentration (CGC) | Not specifically reported; likely <0.5% in many oils | - | The minimum concentration required to form a stable gel at a given temperature. |

| Dissolution Temperature | 85°C - 110°C[3] | Octyldodecanol and other cosmetic oils | The temperature at which the gelling agent fully dissolves in the oil. This is an indicator of the gel melting temperature (Tgel). |

Table 1: Gelation Properties of this compound

| Property | Typical Values/Observations | Conditions |

| Storage Modulus (G') | G' > G'' for a gelled state | Within the linear viscoelastic region |

| Loss Modulus (G'') | G' > G'' for a gelled state | Within the linear viscoelastic region |

| Gel Hardness | Increases with gelling agent concentration | - |

Table 2: Rheological Properties of this compound Gels (Note: Specific quantitative values for G' and G'' for gels solely composed of this compound are not readily available in the public domain. The values are highly dependent on the specific oil, concentration, and measurement parameters.)

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound gels. These are generalized protocols and may require optimization for specific applications.

Gel Preparation for Analysis

-

Weighing: Accurately weigh the desired amount of this compound and the oil into a sealed, heat-resistant vessel.

-

Heating: Heat the mixture to a temperature above the dissolution temperature (e.g., 90-110°C) with continuous stirring until the gelling agent is completely dissolved and the solution is clear.[3]

-

Cooling: Allow the solution to cool to room temperature under quiescent conditions to allow for gel formation.

-

Equilibration: Store the gel at a controlled temperature for a defined period (e.g., 24 hours) to ensure the supramolecular structure reaches equilibrium before analysis.

Rheological Characterization

Rheology is used to quantify the mechanical properties of the gels, such as their stiffness and viscoelasticity.

Instrumentation: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry is suitable.

Protocol:

-

Sample Loading: Carefully place the prepared gel onto the rheometer plate, ensuring no air bubbles are trapped. Lower the geometry to the desired gap distance.

-

Temperature Control: Set the temperature of the measurement system to the desired value (e.g., 25°C).

-

Amplitude Sweep (Strain or Stress Sweep): Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain or stress.

-

Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain or stress to probe the frequency-dependent viscoelastic behavior of the gel. A typical gel will exhibit G' > G'' across the frequency range.

-

Temperature Sweep: To determine the gel-sol transition temperature (Tgel), perform a temperature ramp while monitoring G' and G''. The temperature at which G' and G'' crossover is often defined as Tgel.

Scanning Electron Microscopy (SEM) for Microstructure Visualization

SEM is used to visualize the fibrillar network of the gel.

Protocol (Cryo-SEM is recommended to preserve the native gel structure):

-

Sample Mounting: Mount a small portion of the gel onto an SEM stub.

-

Cryo-Fixation: Plunge-freeze the sample in liquid nitrogen or a cryogen slush to rapidly vitrify the gel and prevent ice crystal formation.

-

Fracturing: Under vacuum and at cryogenic temperatures, fracture the frozen sample to expose the internal structure.

-

Sublimation: If necessary, slightly increase the temperature to sublimate a thin layer of the frozen oil from the surface to better reveal the fibrillar network.

-

Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

-

Imaging: Image the sample in a cryo-SEM at a low accelerating voltage to minimize beam damage.

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis

FTIR spectroscopy is a powerful tool to investigate the intermolecular hydrogen bonding that drives the self-assembly.

Protocol (Attenuated Total Reflectance - ATR-FTIR is often suitable):

-

Sample Preparation:

-

Sol State: Record the spectrum of the this compound solution in the oil at a temperature above Tgel.

-

Gel State: Record the spectrum of the gel at a temperature below Tgel.

-

-

Data Acquisition: Acquire the FTIR spectra over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).

-

Analysis: Analyze the changes in the N-H stretching and C=O stretching regions of the amide groups. The formation of hydrogen bonds in the gel state typically leads to a broadening and a shift to lower wavenumbers of the N-H stretching band and a shift in the C=O stretching band compared to the sol state.

Synthesis of this compound

-

Protection of L-Glutamic Acid: The amino group and one of the carboxylic acid groups of L-glutamic acid are protected to allow for selective reaction at the other carboxylic acid group.

-

Amidation with Dibutylamine (B89481): The unprotected carboxylic acid is reacted with dibutylamine to form the first amide bond.

-

Deprotection and Amidation: The second carboxylic acid is deprotected and subsequently reacted with dibutylamine.

-

N-Acylation: The amino group is deprotected and then acylated with 2-ethylhexanoyl chloride to form the final amide linkage.

This multi-step synthesis requires careful control of reaction conditions and purification at each step to obtain the desired product with high purity.

Visualizations

Supramolecular Self-Assembly Pathway

Caption: Self-assembly of this compound into an organogel.

Experimental Workflow for Gel Characterization

Caption: Workflow for the characterization of this compound gels.

Conclusion

The supramolecular architecture of this compound gels is a fascinating example of how molecular design can lead to materials with tunable macroscopic properties. The self-assembly process, driven by a balance of hydrogen bonding and hydrophobic interactions, results in the formation of a robust fibrillar network capable of gelling a wide variety of oils. Understanding the relationship between the molecular structure, the resulting supramolecular architecture, and the macroscopic properties is crucial for the rational design of new gelling agents and the optimization of formulations in the pharmaceutical and cosmetics industries. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these complex soft materials.

References

A Comprehensive Technical Guide to Dibutyl Ethylhexanoyl Glutamide for Scientific Professionals

An In-depth Exploration of its Chemical Identity, Physicochemical Properties, and Applications in Formulation Science

This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of Dibutyl ethylhexanoyl glutamide, a versatile gelling agent. This document outlines its alternative names and synonyms, summarizes key quantitative data, and presents detailed experimental protocols for its application and characterization.

Chemical Identity: Alternative Names and Synonyms

This compound is known by several names in scientific literature, regulatory documents, and commercial products. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication.

| Identifier Type | Value |

| INCI Name | This compound |

| IUPAC Name | (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide |

| CAS Number | 486455-65-6 |

| Trade Name | EB-21 (Ajinomoto) |

| Synonyms | N,N'-dibutyl-N'-(2-ethylhexanoyl)-L-glutamide, Pentanediamide, N,N'-dibutyl-2-[(2-ethyl-1-oxohexyl)amino]-, (2S)- |

Physicochemical Properties

This compound is a low-molecular-weight, amino acid-based gelling agent.[1] It functions by self-assembling into a three-dimensional network that immobilizes a liquid organic phase, forming a semi-solid gel. This mechanism allows for the creation of structured formulations with desirable textures.

A summary of its key physicochemical properties is presented below:

| Property | Value | Reference |

| Molecular Formula | C₂₁H₄₁N₃O₃ | [2] |

| Molecular Weight | 383.57 g/mol | [3] |

| Appearance | White to pale yellow powder | Ajinomoto Technical Data Sheet |

| Melting Point | 183 - 196 °C | Ajinomoto Quality Assurance Specifications |

| Water Content | ≤ 0.5% | Ajinomoto Quality Assurance Specifications |

| Residue on Ignition | ≤ 1.0% | Ajinomoto Quality Assurance Specifications |

| Heavy Metals (as Pb) | ≤ 10 ppm | Ajinomoto Quality Assurance Specifications |

| Arsenic (as As₂O₃) | ≤ 1 ppm | Ajinomoto Quality Assurance Specifications |

Signaling Pathways and Biological Activity

As a functional excipient in cosmetic and pharmaceutical formulations, this compound's primary role is to act as a gelling agent. There is currently no scientific evidence to suggest that it directly interacts with or modulates any biological signaling pathways. Its utility lies in its physicochemical properties for structuring formulations rather than any pharmacological activity.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of organogels using this compound.

Preparation of an Oil Gel

This protocol describes a general method for creating a simple oil-based gel. The specific concentration of the gelling agent and the type of oil can be varied to achieve the desired consistency and texture.

Materials:

-

This compound (e.g., EB-21)

-

Cosmetic-grade oil (e.g., mineral oil, squalane, caprylic/capric triglyceride)

-

Heat-resistant beaker

-

Magnetic stirrer with hot plate

-

Spatula

-

Molds or final containers

Procedure:

-

Weigh the desired amount of oil into the heat-resistant beaker.

-

Add the calculated amount of this compound to the oil. A typical concentration range is 1-10% w/w, depending on the desired hardness of the gel.

-

Place the beaker on the hot plate with magnetic stirring.

-

Heat the mixture to 90-120°C while stirring continuously. The exact temperature will depend on the oil used. Polar oils may help to lower the dissolution temperature.

-

Continue heating and stirring until the this compound is completely dissolved and the solution is clear.

-

Once dissolved, pour the hot liquid into the desired molds or final containers.

-

Allow the gel to cool to room temperature undisturbed. The gel structure will form upon cooling.

Characterization of the Organogel

Rheological measurements are critical for understanding the flow behavior and structural properties of the gel. These properties are key to predicting product performance, stability, and sensory characteristics.[4]

Instrumentation:

-

Rotational rheometer equipped with a Peltier temperature control system. A cone-plate or parallel-plate geometry is suitable.

Procedure:

-

Sample Loading: Carefully place a sufficient amount of the prepared organogel onto the lower plate of the rheometer. Lower the upper geometry to the specified gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

-

Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.

-

Oscillatory Stress Sweep (Amplitude Sweep):

-

Purpose: To determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress.

-

Parameters: Apply an increasing oscillatory stress at a constant frequency (e.g., 1 Hz).

-

Analysis: Identify the LVER as the range of stress where G' and G'' are constant. This provides information about the gel's structure at rest.

-

-

Oscillatory Frequency Sweep:

-

Purpose: To evaluate the viscoelastic properties of the gel as a function of frequency.

-